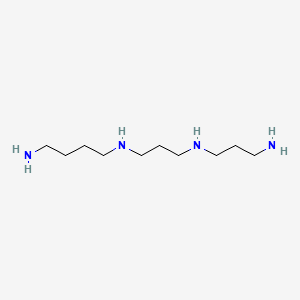
Thermospermine
Descripción general
Descripción
Thermospermine (TSP) is a naturally occurring polyamine found in eukaryotic cells. It is a derivative of spermidine, and is a key component in the regulation of gene expression, cell growth, and differentiation. It has been studied extensively in the fields of biochemistry and physiology, and has been found to have a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
Role in Plant Growth and Development
Thermospermine is a structural isomer of spermine and plays a significant role in plant growth regulation. It is produced from spermidine by this compound synthase encoded by the ACAULIS5 (ACL5) gene in plants. This compound has been identified as a novel type of plant growth regulator, particularly in xylem differentiation and plant stature. In Arabidopsis, loss-of-function mutants of ACL5 display overproliferation of xylem vessels along with severe dwarfism. This suggests that this compound is crucial in repressing xylem differentiation, which is essential for proper plant development and growth (Takano, Kakehi, & Takahashi, 2012).
Interaction with Auxin Signaling
This compound modulates expression of auxin-related genes in Arabidopsis. Studies have shown that genes related to auxin signaling are up-regulated in acl5 seedlings, where this compound is deficient. These include MONOPTEROS, an auxin response factor gene, and its target genes. Exogenous treatment with this compound or transgenic induction of the ACL5 gene can reduce the expression of these genes. This indicates the important role of this compound in modulating auxin signaling, which is vital for vascular development in plants (Tong et al., 2014).
Influence on Xylem Differentiation
This compound has been shown to suppress auxin-inducible xylem differentiation in Arabidopsis thaliana. The acl5 mutant, deficient in this compound, exhibits excessive xylem differentiation. The addition of this compound suppresses this effect, highlighting its role in limiting auxin-inducible xylem differentiation. This suggests a functional interplay between this compound and auxin in the regulation of xylem differentiation, which is key to vascular tissue formation in plants (Yoshimoto et al., 2012).
Conservation Across Plant Species
Research has shown that the capacity to synthesize this compound is conserved throughout the plant kingdom, including both vascular and non-vascular plants. This indicates a fundamental role of this compound in plant biology, suggesting potential roles in development and stress responses beyond just xylem development (Solé-Gil et al., 2019).
Biochemical Characterization
The determination of protonation sites and chemical structure of this compound has been a key aspect of understanding its function. Its pK values and protonation sites have been established using NMR spectroscopy, providing insight into its biochemical properties and interaction mechanisms within plant cells (Takeda et al., 1983).
Mecanismo De Acción
Target of Action
Thermospermine, a structural isomer of spermine, primarily targets the process of xylem differentiation in plants . It is produced from spermidine by the action of this compound synthase, encoded by a gene named ACAULIS5 (ACL5) in plants . The ACL5 gene is expressed specifically during xylem formation, from procambial cells to differentiating xylem vessels .
Mode of Action
This compound interacts with its targets by acting on the translation of specific mRNAs containing upstream open reading frames (uORFs) . This interaction results in the repression of xylem differentiation . It is suggested that this compound may directly target the translation machinery for specific genes .
Biochemical Pathways
The biosynthesis of this compound involves the conversion of arginine to ornithine by arginase, followed by the decarboxylation of ornithine to form putrescine . Putrescine is then successively converted to the triamine spermidine and the tetramine this compound by spermidine synthase (SPDS) and this compound synthase (ACL5), respectively .
Pharmacokinetics
It is known that this compound is present in some bacteria and most plants .
Result of Action
The action of this compound results in the repression of xylem differentiation, leading to the control of plant growth . Loss-of-function mutants of ACL5 display overproliferation of xylem vessels along with severe dwarfism . This suggests that this compound plays a crucial role in the negative control of the proliferation of xylem vessels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been shown to have a dual primordial function in organ development and stress responses in M. polymorpha . It is suggested that this compound acquired these functions for adaptation to the terrestrial environment during land plant evolution .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Thermospermine is involved in several biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound synthase, which catalyzes the conversion of spermidine to this compound . This compound also interacts with nucleic acids, stabilizing their structures and influencing mRNA translation . Additionally, it modulates protein functions by binding to specific sites on proteins, thereby affecting their activity and stability .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In plants, it plays a role in repressing xylem differentiation, which is crucial for proper vascular development . This compound influences cell signaling pathways by modulating the translation of specific mRNAs containing upstream open reading frames . It also affects gene expression and cellular metabolism, particularly in response to stress conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific mRNAs, enhancing their translation and thereby influencing the production of proteins involved in xylem differentiation . This compound also interacts with auxin signaling pathways, limiting auxin-induced xylem differentiation . Additionally, it modulates the activity of enzymes involved in polyamine biosynthesis, thereby affecting overall polyamine levels in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, but its activity can be influenced by factors such as temperature and pH . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in growth patterns and stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance growth and development, while high doses can lead to toxic effects . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a response, and exceeding this threshold can result in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the polyamine biosynthesis pathway. It is synthesized from spermidine by the action of this compound synthase . This compound also interacts with enzymes such as arginine decarboxylase and ornithine decarboxylase, which are involved in the production of other polyamines . These interactions can affect metabolic flux and the levels of various metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound can influence its activity and function, particularly in relation to its role in xylem differentiation .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . The localization of this compound can affect its activity and function, particularly in relation to its interactions with nucleic acids and proteins .
Propiedades
IUPAC Name |
N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4/c11-5-1-2-7-13-9-4-10-14-8-3-6-12/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODDBCGMRAFLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCNCCCN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221096 | |
| Record name | Thermospermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70862-11-2 | |
| Record name | Thermospermine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70862-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thermospermine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thermospermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


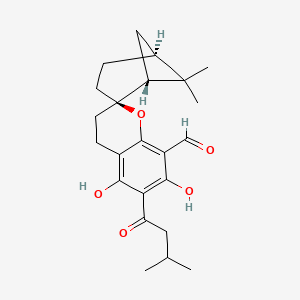

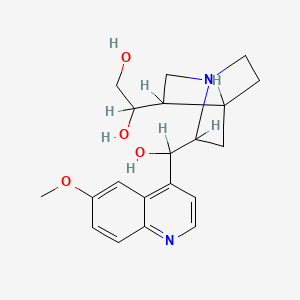
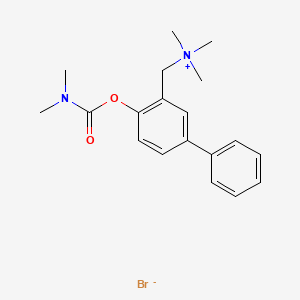


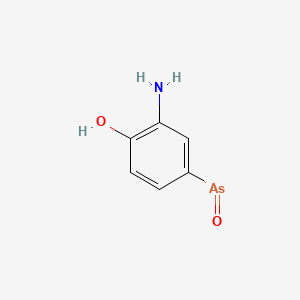
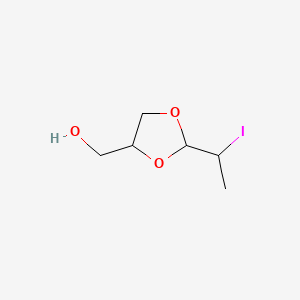


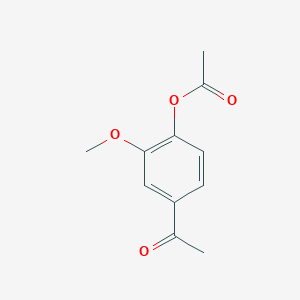
![3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1217984.png)
![4-[(S)-((2R,5S)-4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-methoxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1217985.png)

